Evidence 1: N-6 Acetic Acid Substituent Confers Measurable Aqueous Solubility—A Key Differentiator from the Hydrophobic Parent Scaffold and Copanlisib Free Base
The target compound exhibits aqueous solubility of approximately 0.2% w/v (2 mg/mL) at 20°C, as reported by commercial supplier data [1]. In contrast, the unsubstituted parent scaffold 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CAS 38767-52-1) is described as insoluble or only sparingly soluble in water, consistent with its lower molecular polarity (C₁₀H₉N₃O, MW 187.20, lacks the hydrophilic carboxyl group) . Furthermore, Copanlisib free base (BAY 80-6946), a clinical-stage PI3K inhibitor built on the identical imidazoquinazoline core, is reported as insoluble in water (<0.002 mg/mL), requiring salt formation (dihydrochloride) to achieve 20 mg/mL injectable solubility . The N-6 acetic acid group thus provides a 1,000-fold solubility advantage over the Copanlisib free base, enabling direct aqueous formulation for biochemical screening without salt screening or co-solvent optimization.
| Evidence Dimension | Aqueous solubility at 20–25°C |
|---|---|
| Target Compound Data | Approximately 2 mg/mL (0.2% w/v) at 20°C |
| Comparator Or Baseline | Copanlisib free base: <0.002 mg/mL (insoluble); Parent scaffold (CAS 38767-52-1): sparingly soluble/insoluble |
| Quantified Difference | ≥ 1,000-fold higher solubility vs. Copanlisib free base |
| Conditions | Target compound: vendor-reported solubility in water at 20°C; Copanlisib: SelleckChem solubility determination at 25°C in water |
Why This Matters
For early-stage biochemical screening and in vitro pharmacology, aqueous solubility directly determines the maximum achievable assay concentration and eliminates the need for DMSO vehicle controls that can confound IC₅₀ measurements.
- [1] Lianshimall product page. 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid: solubility ~0.2% in water at 20°C. http://www.lianshimall.com/goods-2382748.html (accessed 2024). View Source
